Cas no 1567993-21-8 (5-(2S)-oxiran-2-yl-1,3-dioxaindane)

5-(2S)-oxiran-2-yl-1,3-dioxaindane 化学的及び物理的性質
名前と識別子
-
- 5-(2S)-oxiran-2-yl-1,3-dioxaindane
- AKOS021450375
- SCHEMBL6529538
- EN300-1995628
- 5-[(2S)-oxiran-2-yl]-1,3-dioxaindane
- 1567993-21-8
-
- インチ: 1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2/t9-/m1/s1
- InChIKey: VFUBLPWVRYNYHB-SECBINFHSA-N
- ほほえんだ: O1C[C@@H]1C1=CC=C2C(=C1)OCO2
計算された属性
- せいみつぶんしりょう: 164.047344113g/mol
- どういたいしつりょう: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 31Ų
5-(2S)-oxiran-2-yl-1,3-dioxaindane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995628-5g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1995628-10.0g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1995628-0.05g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1995628-0.25g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1995628-5.0g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1995628-0.5g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1995628-1.0g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1995628-0.1g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1995628-2.5g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1995628-1g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 1g |
$699.0 | 2023-09-16 |
5-(2S)-oxiran-2-yl-1,3-dioxaindane 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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5-(2S)-oxiran-2-yl-1,3-dioxaindaneに関する追加情報
Introduction to 5-(2S)-oxiran-2-yl-1,3-dioxaindane (CAS No. 1567993-21-8)
5-(2S)-oxiran-2-yl-1,3-dioxaindane, identified by its Chemical Abstracts Service (CAS) number 1567993-21-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a unique structural framework consisting of an oxirane ring linked to a 1,3-dioxane backbone, with the stereochemical configuration at the second carbon atom being specifically (2S). Such structural motifs are of considerable interest due to their potential applications in the synthesis of bioactive molecules and the development of novel therapeutic agents.
The compound’s dual functionality—the oxirane ring and the dioxane moiety—provides a versatile platform for further chemical modification. The oxirane ring, commonly known as an epoxide, is a highly reactive three-membered cyclic ether that can participate in various chemical transformations, including nucleophilic ring opening reactions. This reactivity makes it an excellent intermediate for constructing more complex molecular architectures. On the other hand, the 1,3-dioxane ring contributes to the overall stability and solubility of the molecule, making it suitable for further derivatization and application in solution-phase reactions.
Recent advancements in medicinal chemistry have highlighted the importance of stereoelectronic effects in drug design. The (2S) configuration of 5-(2S)-oxiran-2-yl-1,3-dioxaindane is particularly noteworthy, as stereochemistry can significantly influence the biological activity and pharmacokinetic properties of a compound. Studies have demonstrated that chirality plays a critical role in modulating receptor binding affinity and metabolic stability. Therefore, compounds like 5-(2S)-oxiran-2-yl-1,3-dioxaindane are of great interest for developing enantiopure or enantiomerically enriched pharmaceuticals.
The synthesis of 5-(2S)-oxiran-2-yl-1,3-dioxaindane involves sophisticated organic transformations that require precise control over reaction conditions. The introduction of the oxirane group into the dioxane scaffold typically involves cyclization reactions or metal-catalyzed coupling processes. The stereochemical integrity at the second carbon atom is often achieved through chiral auxiliaries or asymmetric catalysis, ensuring high enantioselectivity. These synthetic strategies align with modern trends in green chemistry and sustainable drug manufacturing, where efficient and selective synthetic routes are prioritized.
In the realm of drug discovery, 5-(2S)-oxiran-2-yl-1,3-dioxaindane has been explored as a building block for more complex pharmacophores. Its structural features make it a promising candidate for designing molecules targeting various biological pathways. For instance, derivatives of this compound have shown potential in inhibiting enzymes involved in inflammatory responses or cancer progression. The oxirane ring can be functionalized to introduce pharmacologically relevant groups such as carboxylic acids, amines, or alcohols, while the dioxane moiety can serve as a hydrophilic anchor to improve solubility and bioavailability.
Recent computational studies have further elucidated the electronic properties and reactivity patterns of 5-(2S)-oxiran-2-yl-1,3-dioxaindane. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These insights have guided experimental efforts toward optimizing its structure for improved binding affinity and reduced off-target effects. Additionally, spectroscopic methods such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structural integrity and purity of synthesized derivatives.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic versatility. 5-(2S)-oxiran-2-yl-1,3-dioxaindane exemplifies how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stereochemical features positions it as a valuable intermediate in medicinal chemistry research. As drug discovery continues to evolve toward more personalized and targeted therapies, compounds like this one will play an essential role in generating innovative molecular solutions.
Future research directions may explore novel synthetic methodologies for producing analogs of 5-(2S)-oxiran-2-yl-1,3-dioxaindane with enhanced properties. For example, biocatalytic approaches could be employed to achieve enantioselective transformations under mild conditions. Furthermore, interdisciplinary collaborations between organic chemists and biochemists will be crucial for translating laboratory findings into clinically relevant applications. By combining expertise in synthetic chemistry with insights from structural biology and pharmacology, researchers can accelerate the development of next-generation pharmaceuticals.
In conclusion,5-(2S)-oxiran-2-yl-1,3-dioxaindane (CAS No. 1567993-21-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug design. Its synthesis challenges require innovative solutions but offer opportunities for developing novel therapeutics with improved efficacy and selectivity. As research progresses,this compound will continue to serve as a cornerstone for exploring new frontiers in medicinal biology.
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